

# performance comparison of HgTe and InSb infrared detectors

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A Comparative Guide to HgTe and InSb Infrared Detectors for Researchers and Scientists

In the landscape of infrared detection, **Mercury Telluride** (HgTe) and Indium Antimonide (InSb) stand out as critical materials for a range of applications, from thermal imaging and gas sensing to advanced scientific research.<sup>[1][2]</sup> This guide provides an objective comparison of the performance of HgTe-based detectors, particularly colloidal quantum dot (CQD) detectors, and traditional InSb detectors, supported by experimental data and detailed methodologies.

## Performance Comparison

The selection of an infrared detector is often dictated by the specific requirements of the application, including the desired spectral range, sensitivity, and operating temperature. Both HgTe and InSb detectors offer high performance, but with distinct characteristics that make them suitable for different scenarios.

HgTe colloidal quantum dots have emerged as a promising alternative to conventional epitaxial semiconductor materials for infrared detection.<sup>[1]</sup> A key advantage of HgTe CQDs is the ability to tune their absorption spectrum across the short-wave (SWIR), mid-wave (MWIR), and long-wave infrared (LWIR) regions by simply varying the size of the nanoparticles.<sup>[1]</sup> This tunability, combined with the potential for low-cost, solution-based fabrication, makes HgTe CQDs an attractive option for a wide array of applications.<sup>[3][4]</sup>

InSb detectors, on the other hand, are a mature technology known for their high sensitivity and stability, particularly in the MWIR band (3-5  $\mu\text{m}$ ).<sup>[2][5]</sup> These detectors typically require

cryogenic cooling to achieve optimal performance, which can be a limiting factor in some applications.[6] However, their high quantum efficiency and well-established fabrication processes make them a reliable choice for high-precision tasks.[2][6]

The following table summarizes the key performance metrics for HgTe and InSb infrared detectors based on reported experimental data.

Performance Metric	HgTe Colloidal Quantum Dot (CQD) Detectors	InSb Detectors
Specific Detectivity (D)*	Up to $6.5 \times 10^{10}$ Jones at $2.5 \mu\text{m}$ (Room Temp)[3], $1 \times 10^{11}$ Jones at $2.2 \mu\text{m}$ (Room Temp) [3], $2.7 \times 10^{11}$ Jones at $4.2 \mu\text{m}$ (80 K)[7], $4.2 \times 10^{10}$ Jones with a cutoff at $5.25 \mu\text{m}$ (90 K)[1]	Peak detectivities of $1.4 \times 10^{10} \text{ cmHz}^{1/2}/\text{W}$ at 77 K[8], can reach $\sim 1 \times 10^{10} \text{ cmHz}^{1/2}/\text{W}$ at 77 K for InSb/Si photodiodes[8]
Quantum Efficiency (QE)	Above 50% at $2.2 \mu\text{m}$ (Room Temp)[3], over 77% at zero bias[7]	>80% at 77K[9], can be >90% with anti-reflection coating[6]
Spectral Range	Tunable from SWIR to LWIR ( $1.5 - 12 \mu\text{m}$ )[1]	Primarily MWIR ( $3-5 \mu\text{m}$ )[2], can be extended to $<1$ to $>5 \mu\text{m}$ [6]
Response Time	Microsecond response time[3], can reach $1.65 \mu\text{s}$ [7][10]	Typically fast, in the nanosecond to microsecond range
Operating Temperature	Room temperature operation is possible[3][7], though performance improves at cryogenic temperatures[1][7]	Typically requires cryogenic cooling to $\sim 77 \text{ K}$ [6]

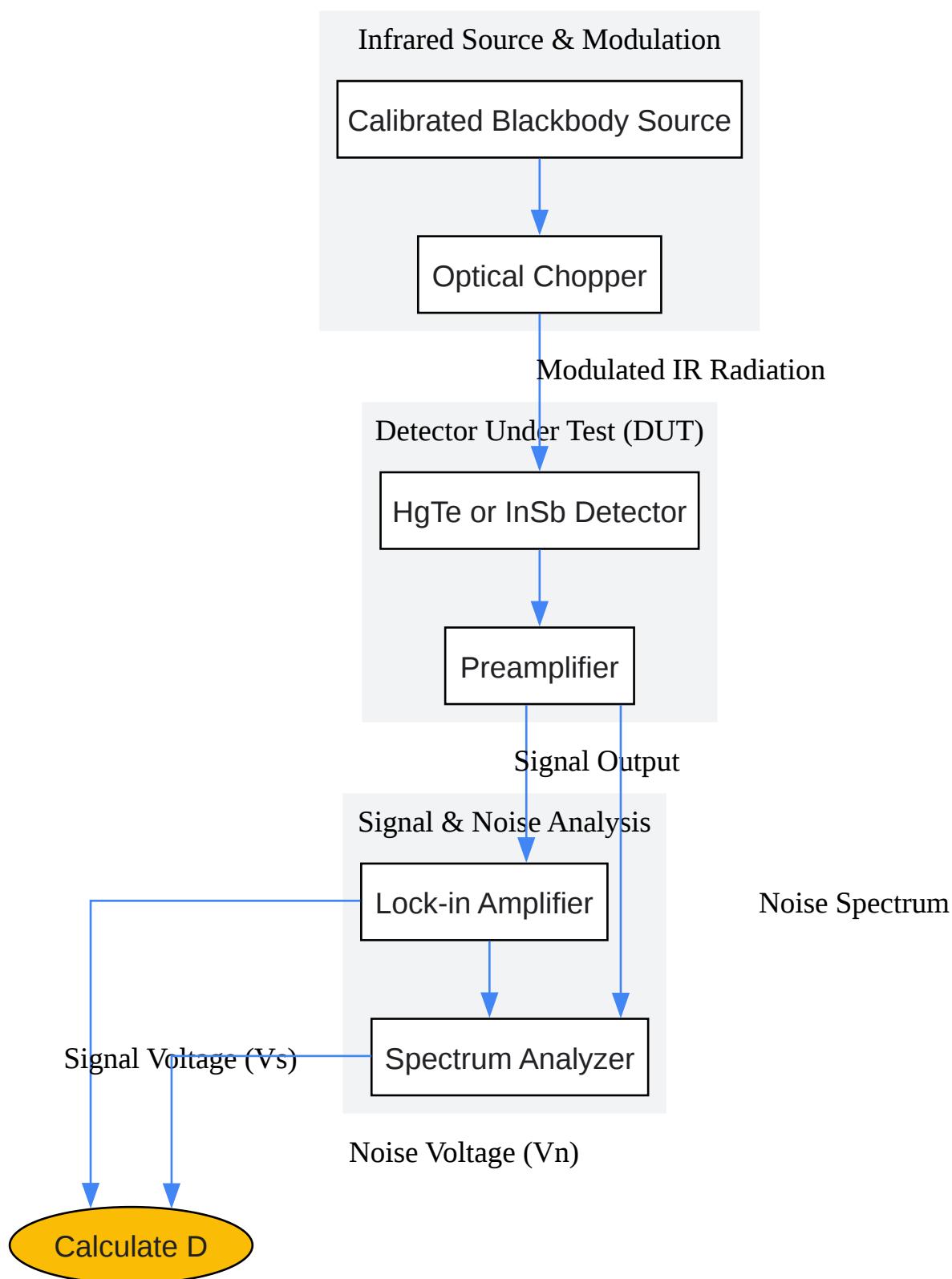
## Experimental Protocols

The characterization of infrared detectors involves a series of standardized experiments to quantify their performance. Below are the detailed methodologies for measuring the key parameters presented in the comparison table.

## Measurement of Specific Detectivity ( $D^*$ )

Specific detectivity is a figure of merit used to characterize the performance of a detector, representing the signal-to-noise ratio normalized to the detector area and bandwidth.

Experimental Workflow:



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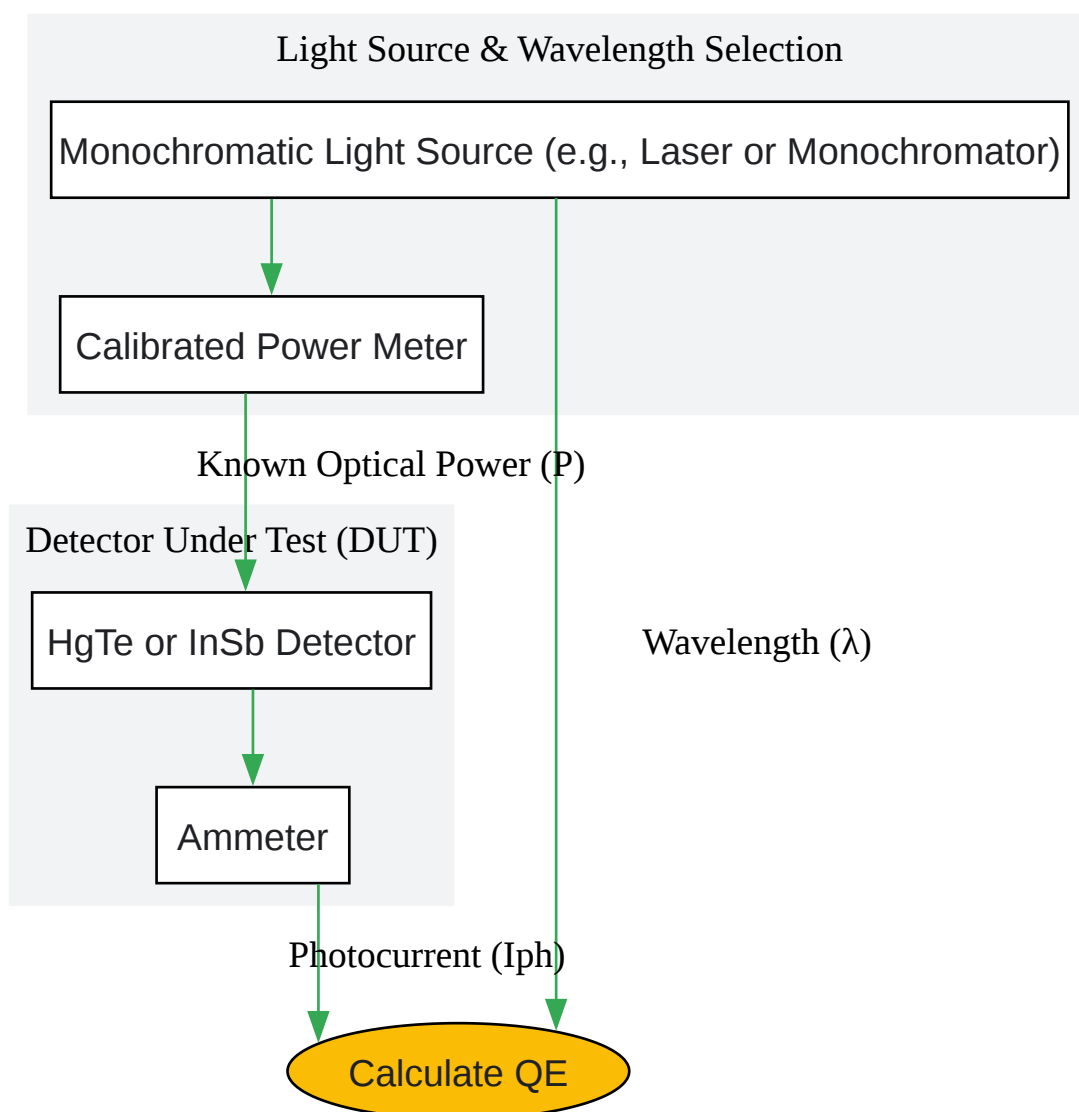
*Caption: Workflow for Measuring Specific Detectivity ( $D$ ).*

- **Infrared Source:** A calibrated blackbody radiation source is used to provide a known and stable infrared signal.[\[11\]](#)
- **Modulation:** The infrared radiation is modulated at a specific frequency using an optical chopper. This allows for the use of a lock-in amplifier to distinguish the detector's signal from background noise.[\[12\]](#)
- **Detection:** The modulated radiation is focused onto the active area of the detector under test (DUT).
- **Signal Measurement:** The output signal from the detector is amplified by a low-noise preamplifier and then measured using a lock-in amplifier, which is synchronized with the chopper frequency. This provides the root-mean-square (RMS) signal voltage ( $V_s$ ).
- **Noise Measurement:** The noise voltage ( $V_n$ ) from the detector is measured using a spectrum analyzer over a specific bandwidth.
- **Calculation:** The specific detectivity ( $D$ ) is calculated using the following formula:  $D = (A * \Delta f)^{1/2} * (V_s / P) / V_n$  where  $A$  is the detector area,  $\Delta f$  is the measurement bandwidth,  $V_s$  is the signal voltage,  $P$  is the incident radiant power, and  $V_n$  is the noise voltage.

## Measurement of Quantum Efficiency (QE)

Quantum efficiency is a measure of a detector's effectiveness in converting incident photons into charge carriers.

Experimental Workflow:



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Caption: Workflow for Measuring Quantum Efficiency (QE).

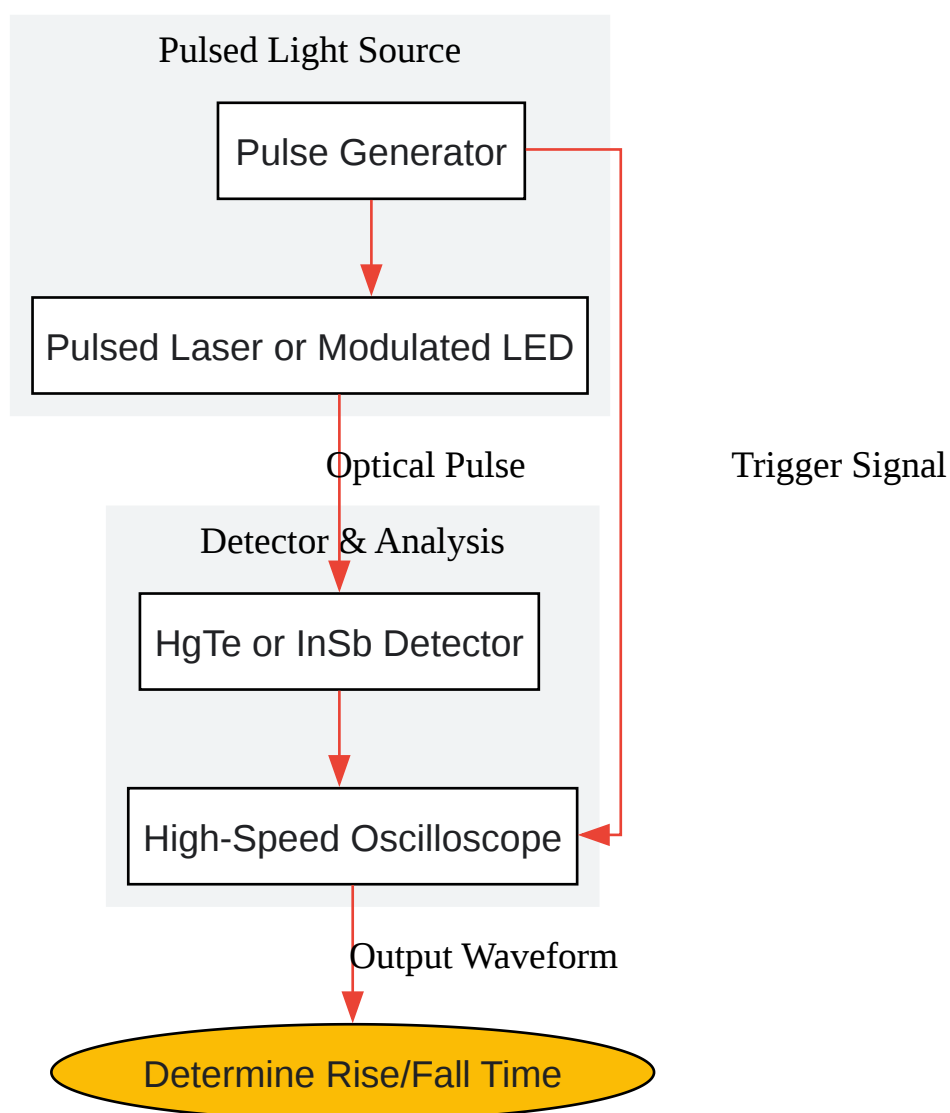
- Light Source: A monochromatic light source, such as a laser or a lamp with a monochromator, is used to illuminate the detector with a specific wavelength.[13]
- Power Measurement: The optical power of the incident light (P) at the location of the detector is measured using a calibrated photodiode or power meter.[13]
- Photocurrent Measurement: The detector under test is placed in the light path, and the resulting photocurrent (Iph) is measured using a sensitive ammeter.

- Calculation: The quantum efficiency (QE) is calculated using the formula:  $QE = (I_{ph} / e) / (P / (h * c / \lambda))$  where  $I_{ph}$  is the photocurrent,  $e$  is the elementary charge,  $P$  is the incident optical power,  $h$  is Planck's constant,  $c$  is the speed of light, and  $\lambda$  is the wavelength of the incident light.

## Measurement of Response Time

Response time characterizes how quickly a detector can respond to a change in the incident radiation.

Experimental Workflow:



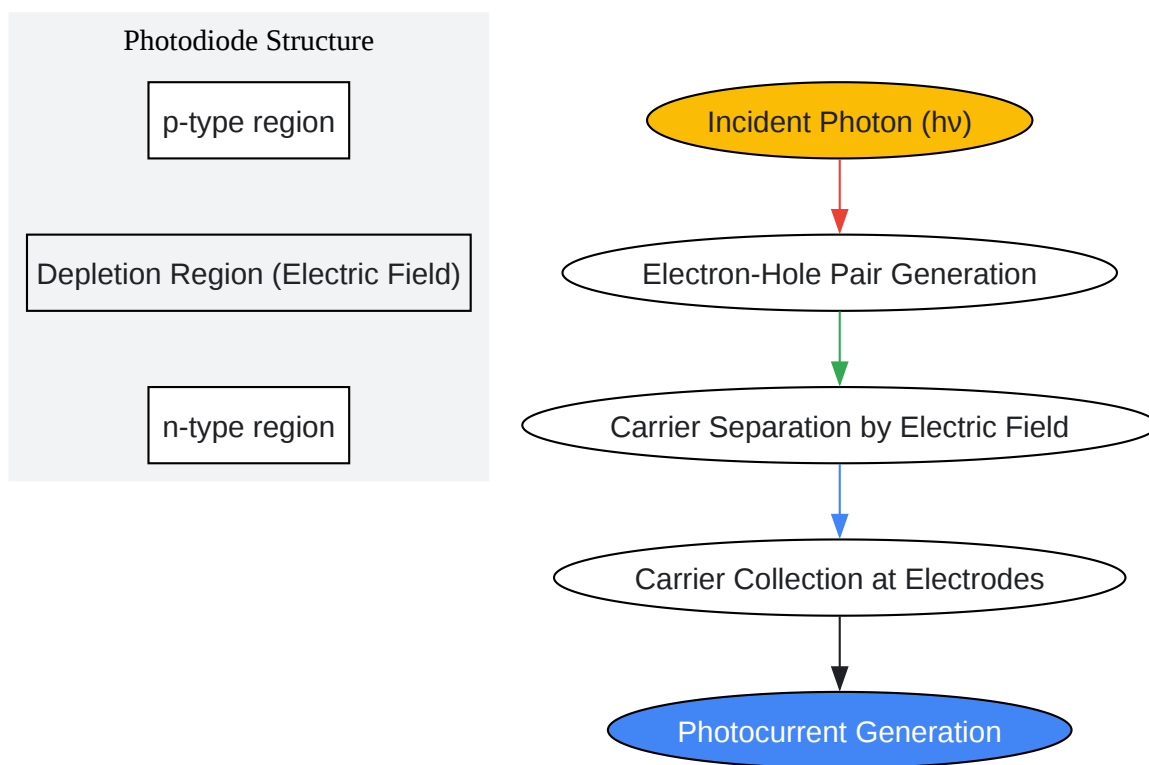
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Caption: Workflow for Measuring Detector Response Time.

- **Pulsed Light Source:** A pulsed light source, such as a pulsed laser or a modulated light-emitting diode (LED), is used to generate a fast optical pulse.[\[14\]](#)
- **Detection and Acquisition:** The optical pulse is directed onto the detector, and the output electrical signal is captured by a high-speed oscilloscope. A trigger signal from the pulse generator is used to synchronize the oscilloscope.[\[14\]](#)
- **Analysis:** The rise time (typically the time taken for the signal to go from 10% to 90% of its final value) and fall time (the time taken to go from 90% to 10% of its peak value) are measured from the captured waveform on the oscilloscope. These values are indicative of the detector's response speed.

## Operational Principle: Photodetection in a Photodiode

Both HgTe CQD and InSb detectors are often fabricated as photodiodes. The fundamental principle of operation involves the generation of electron-hole pairs upon the absorption of incident photons.



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Caption: Photodetection Mechanism in a Photodiode.

- **Photon Absorption:** When an incident photon with energy greater than the semiconductor's bandgap strikes the detector's active region, it can be absorbed, creating an electron-hole pair.
- **Carrier Separation:** In a photodiode, an internal electric field exists within the depletion region. This field separates the photogenerated electron and hole, sweeping them in opposite directions.
- **Carrier Collection:** The separated electrons and holes are collected at the respective n- and p-type contacts.

- Photocurrent Generation: This flow of charge carriers constitutes a photocurrent, which is proportional to the intensity of the incident light. This photocurrent is the output signal of the detector.

## Conclusion

Both HgTe and InSb infrared detectors offer compelling performance for a variety of scientific and industrial applications. HgTe CQD detectors present a versatile and potentially low-cost solution with tunable spectral response and the ability to operate at room temperature. InSb detectors, while typically requiring cryogenic cooling, provide excellent sensitivity and are a mature, reliable technology for the MWIR spectral region. The choice between these two detector types will ultimately depend on the specific performance requirements, operating conditions, and cost constraints of the intended application. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of these and other infrared detector technologies.

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